molecular formula C21H25N3O5S B11023483 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide

Cat. No.: B11023483
M. Wt: 431.5 g/mol
InChI Key: CHVJEPXJEYGGTF-UHFFFAOYSA-N
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Description

This compound features a 3,4-dimethoxyphenethyl backbone linked to an acetamide moiety substituted with a 4-(methylsulfonylamino)-indol-1-yl group.

Properties

Molecular Formula

C21H25N3O5S

Molecular Weight

431.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(methanesulfonamido)indol-1-yl]acetamide

InChI

InChI=1S/C21H25N3O5S/c1-28-19-8-7-15(13-20(19)29-2)9-11-22-21(25)14-24-12-10-16-17(23-30(3,26)27)5-4-6-18(16)24/h4-8,10,12-13,23H,9,11,14H2,1-3H3,(H,22,25)

InChI Key

CHVJEPXJEYGGTF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C=CC3=C(C=CC=C32)NS(=O)(=O)C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide typically involves multiple steps, starting from commercially available precursors. The process may include:

    Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Introduction of the Dimethoxyphenyl Group: This step may involve a Friedel-Crafts alkylation reaction, where the dimethoxyphenyl group is introduced to the indole ring.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group using reagents like sodium azide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium azide in an aprotic solvent like dimethylformamide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Overview : The compound's structure suggests potential interactions with biological targets, making it a candidate for drug development.

  • Mechanism of Action : The compound may interact with specific enzymes or receptors, modulating their activity. This interaction can lead to therapeutic effects such as anti-inflammatory or anticancer properties.
  • Pharmacological Studies : Preliminary studies indicate that the compound may inhibit certain cellular pathways associated with diseases like cancer and diabetes. Its sulfonamide group is known for its role in enzyme inhibition .

Enzymatic Inhibition

Enzyme Targets : Research has focused on the compound's ability to inhibit key enzymes involved in metabolic pathways.

  • α-Glucosidase Inhibition : Similar compounds have shown promise as inhibitors of α-glucosidase, which is crucial for controlling blood sugar levels in diabetic patients. The structural similarity to other sulfonamide derivatives suggests potential efficacy in this area .
  • Acetylcholinesterase Inhibition : There is also potential for the compound to act as an acetylcholinesterase inhibitor, which could be beneficial in treating neurodegenerative disorders like Alzheimer's disease .

Anticancer Research

Antitumor Activity : The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines.

  • Cell Proliferation Studies : In vitro studies have demonstrated that compounds similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide can significantly inhibit the growth of cancer cells by inducing apoptosis or cell cycle arrest .
  • Case Studies : A notable study highlighted the effectiveness of structurally related compounds in reducing tumor growth in animal models. These findings suggest that this compound could be further investigated for its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Functional Group Variations

a. N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide
  • Key Differences: Replaces the indol-1-yl group with a 2-methylphenoxy moiety and substitutes methylsulfonyl with isobutylamino sulfonyl.
  • Docking studies show a -5.51 kcal/mol score against ACE2, comparable to the parent compound, suggesting retained affinity despite structural changes .
b. N-(3,4-Dimethoxyphenyl)-2-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)acetamide
  • Key Differences : Features a morpholinyl-2-oxoethyl chain attached to the indole and a sulfonyl group at the indol-3-yl position.
  • Impact :
    • The morpholine ring improves water solubility, which may enhance bioavailability.
    • The sulfonyl group at indol-3-yl (vs. indol-1-yl in the parent compound) could shift binding orientation in active sites .
c. N-Substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides
  • Key Differences : Incorporates a 1,3,4-oxadiazole ring linked via a sulfanyl group and an indol-3-ylmethyl substituent.
  • Impact :
    • The oxadiazole ring enhances metabolic stability due to its aromaticity.
    • Sulfanyl (vs. sulfonyl) reduces electron-withdrawing effects, possibly diminishing receptor affinity but improving redox activity .

Halogen and Aromatic Substitution Effects

a. 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
  • Key Differences : Substitutes dimethoxyphenyl with dichlorophenyl and replaces the indole with a pyrazolyl group.
  • The pyrazole ring introduces hydrogen-bonding capabilities, altering target selectivity (e.g., kinase inhibition) .
b. 2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methoxyphenyl)acetamide
  • Key Differences : Adds a 2-chlorobenzyl group to the indole and a 4-methoxyphenyl acetamide.
  • Impact :
    • The chlorobenzyl group may enhance steric hindrance, reducing off-target interactions.
    • The methoxyphenyl moiety could modulate electronic properties, affecting binding kinetics .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Weight Key Functional Groups Target (Docking Score) Bioactivity Insights
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide ~445.5 g/mol Methylsulfonylamino, Indol-1-yl ACE2 (-5.51 kcal/mol) Potential antiviral activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide ~500.6 g/mol Isobutylamino sulfonyl, Phenoxy ACE2 (-5.51 kcal/mol) Retained ACE2 affinity
N-(3,4-Dimethoxyphenyl)-2-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)acetamide ~529.6 g/mol Morpholinyl-2-oxoethyl, Indol-3-yl sulfonyl N/A Improved solubility
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ~395.3 g/mol Dichlorophenyl, Pyrazolyl N/A Kinase inhibition potential

Research Findings and Mechanistic Insights

  • The methylsulfonyl and isobutylamino sulfonyl groups likely dominate interactions .
  • Solubility vs. Bioactivity : The morpholine-containing analogue prioritizes solubility over target affinity, highlighting a trade-off in drug design .
  • Halogen Effects : Chlorine substitutions (e.g., in dichlorophenyl derivatives) enhance lipophilicity but may increase toxicity risks, necessitating careful optimization .

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key functional groups:

  • Indole moiety : Known for its role in various biological activities.
  • Methylsulfonyl group : Often associated with anti-inflammatory properties.
  • Dimethoxyphenyl group : Contributes to the compound's lipophilicity and potential interaction with biological targets.

The molecular weight of this compound is approximately 496.6 g/mol .

1. Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For example, analogs have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects.

CompoundCell LineIC50 (µM)Reference
Compound AA-4311.61 ± 1.92
Compound BJurkat1.98 ± 1.22

The structure-activity relationship studies suggest that the presence of specific groups such as methyl or methoxy enhances the antitumor efficacy by modulating interactions with cellular targets.

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have demonstrated that it inhibits cyclooxygenase (COX) enzymes, which play a critical role in inflammation.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference
Compound C19.45 ± 0.0742.1 ± 0.30
Compound D26.04 ± 0.3631.4 ± 0.12

These findings suggest that modifications to the methylsulfonyl group may enhance anti-inflammatory activity.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cytotoxicity : Studies indicate that the compound induces apoptosis in cancer cells through mitochondrial pathways and caspase activation.
  • Inflammation modulation : The inhibition of COX enzymes leads to decreased production of pro-inflammatory mediators such as prostaglandins.

Case Study 1: Antitumor Efficacy

A study involving the administration of this compound in a murine model demonstrated a significant reduction in tumor size compared to controls, supporting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Response

In a clinical trial assessing the anti-inflammatory effects of related compounds, patients receiving treatment exhibited marked reductions in inflammatory markers such as C-reactive protein (CRP), corroborating the findings from in vitro studies regarding COX inhibition.

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